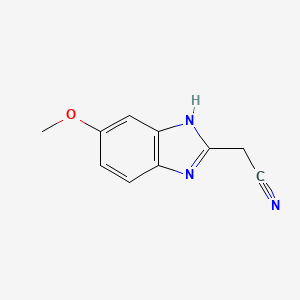

2-(Cyanomethyl)-5-methoxybenzimidazole

Descripción

BenchChem offers high-quality 2-(Cyanomethyl)-5-methoxybenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyanomethyl)-5-methoxybenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(6-methoxy-1H-benzimidazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-14-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWGPHBMKLNVKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-(Cyanomethyl)-5-methoxybenzimidazole chemical structure and properties

An In-Depth Technical Guide to 2-(Cyanomethyl)-5-methoxybenzimidazole: Synthesis, Properties, and Therapeutic Potential

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This guide focuses on a specific, highly functionalized derivative: 2-(Cyanomethyl)-5-methoxybenzimidazole. This molecule integrates three key pharmacophoric elements: the heterocyclic benzimidazole core, a reactive cyanomethyl group, and an electron-donating methoxy substituent. This unique combination makes it a valuable building block for the synthesis of novel therapeutic agents and an intriguing candidate for direct biological evaluation. This document provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthetic protocols, spectroscopic characterization, chemical reactivity, and potential applications in drug discovery, tailored for researchers and scientists in the field.

Molecular Profile of 2-(Cyanomethyl)-5-methoxybenzimidazole

Chemical Structure and Nomenclature

The molecule consists of a benzene ring fused to an imidazole ring, forming the benzimidazole core. A methoxy group (-OCH₃) is attached at the 5-position of the benzene ring, and a cyanomethyl group (-CH₂CN) is at the 2-position of the imidazole ring.

-

IUPAC Name: 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)acetonitrile

-

Molecular Formula: C₁₀H₉N₃O

-

Molecular Weight: 187.20 g/mol

-

CAS Number: 172163-49-8

Caption: Synthetic workflow for 2-(Cyanomethyl)-5-methoxybenzimidazole.

Recommended Synthetic Protocol

This protocol is adapted from general procedures for the synthesis of 2-substituted benzimidazoles. [3] Materials:

-

4-methoxy-1,2-phenylenediamine (1.0 eq)

-

Ethyl cyanoacetate (1.1 eq)

-

4M Hydrochloric Acid in Dioxane or Polyphosphoric Acid (PPA)

-

Ethanol (for recrystallization)

-

Sodium Bicarbonate (saturated aqueous solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxy-1,2-phenylenediamine and ethyl cyanoacetate.

-

Acid Catalysis & Cyclization: Add the acid catalyst (e.g., PPA or 4M HCl). The acid protonates the carbonyl of the ester, activating it for nucleophilic attack, and facilitates the subsequent dehydration and cyclization steps.

-

Heating: Heat the reaction mixture to reflux (typically 120-160 °C) for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC). The use of microwave irradiation can significantly shorten reaction times. [4]4. Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker of crushed ice.

-

Neutralization: Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8. This step quenches the acid and causes the product to precipitate.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.

Trustworthiness Note: The self-validating nature of this protocol lies in the clear physical change (precipitation upon neutralization) and the ability to confirm purity via standard methods like melting point determination and chromatography, which should yield a single, well-defined spot/peak.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the structure of the synthesized molecule.

| Technique | Expected Observations |

| ¹H NMR (in DMSO-d₆) | ~12.5 ppm (s, 1H): Imidazole N-H proton. ~7.4-6.8 ppm (m, 3H): Aromatic protons showing a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. ~4.2 ppm (s, 2H): Methylene (-CH₂) protons. The singlet indicates no adjacent protons. ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons. |

| ¹³C NMR (in DMSO-d₆) | ~155 ppm: Aromatic C-O. ~150 ppm: C2 of the imidazole ring (C=N). ~140-110 ppm: Aromatic carbons. ~118 ppm: Nitrile carbon (-C≡N). ~55 ppm: Methoxy carbon (-OCH₃). ~15-20 ppm: Methylene carbon (-CH₂). |

| FT-IR (KBr Pellet, cm⁻¹) | ~3400-3200: N-H stretching (broad). ~3050: Aromatic C-H stretching. ~2950: Aliphatic C-H stretching. ~2250: C≡N stretching (a sharp, characteristic peak). ~1620, 1500: C=N and C=C ring stretching. ~1250: Asymmetric C-O-C stretching of the methoxy group. |

| Mass Spec (ESI+) | m/z = 188.08 [M+H]⁺: The protonated molecular ion peak would be the most prominent. |

Chemical Reactivity and Derivatization

The true value of 2-(Cyanomethyl)-5-methoxybenzimidazole in drug development lies in its potential for further chemical modification.

Caption: Key derivatization pathways for the title compound.

-

N-Alkylation: The imidazole nitrogen can be readily alkylated using an alkyl halide and a base. This is a common strategy to modulate solubility and target engagement.

-

Reactivity of the Cyanomethyl Group: The methylene protons adjacent to the nitrile group are acidic. They can be deprotonated to form a nucleophilic carbanion, which is key for C-C bond formation. A prime example is the Knoevenagel condensation with aromatic aldehydes to form benzimidazole acrylonitriles, a class of compounds investigated as potent tubulin polymerization inhibitors. [3]* Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for diversification into amides or other functional groups.

Pharmacological Profile and Therapeutic Applications

The benzimidazole scaffold is associated with a vast array of biological activities. [2][5]The specific substituents on 2-(Cyanomethyl)-5-methoxybenzimidazole suggest several promising avenues for therapeutic development.

-

Anticancer Potential: Many substituted benzimidazoles exhibit potent anticancer activity. [6]Derivatives of 2-(cyanomethyl)benzimidazole, in particular, have been synthesized and evaluated as inhibitors of tubulin polymerization, a clinically validated anticancer strategy. [3]The methoxy group can enhance antioxidant activity and modulate interactions with biological targets. [7]This scaffold could be explored for activity against various cancer cell lines, targeting pathways like microtubule dynamics or receptor tyrosine kinases (e.g., EGFR). [6]

-

Proton Pump Inhibition: Substituted benzimidazoles form the core of proton pump inhibitors (PPIs) like omeprazole, a blockbuster drug for treating acid-reflux disorders. The intermediate 2-mercapto-5-methoxybenzimidazole is structurally related to the title compound and is a key precursor for omeprazole synthesis. This highlights the relevance of the 5-methoxybenzimidazole core in developing gastric acid suppressants.

-

Antimicrobial and Antiviral Activity: The benzimidazole ring is a common feature in anthelmintic drugs and has been investigated for broad-spectrum antibacterial, antifungal, and antiviral properties. [2]Further derivatization could yield potent agents against various pathogens.

Conclusion

2-(Cyanomethyl)-5-methoxybenzimidazole is a molecule of significant strategic importance for medicinal chemists and drug development professionals. Its straightforward synthesis, well-defined chemical properties, and multiple points for chemical diversification make it an exceptionally versatile platform. The combination of the biologically active benzimidazole core with the synthetically useful cyanomethyl group and the modulating methoxy substituent provides a rich foundation for generating compound libraries aimed at discovering novel therapeutics, particularly in the fields of oncology and infectious diseases. Future research should focus on fully characterizing its biological activity profile and exploring its potential as a scaffold for fragment-based drug design and combinatorial chemistry efforts.

References

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-(Cyanomethyl)-5-methoxybenzimidazole Derivatives

This guide serves as an advanced technical resource for the chemical entity 2-(cyanomethyl)-5-methoxybenzimidazole and its functional derivatives.[1] It is designed for medicinal chemists and process engineers involved in the synthesis of heterocycles, particularly those targeting the benzimidazole pharmacophore found in proton pump inhibitors (PPIs), antivirals, and aldose reductase inhibitors.

Synthesis, Identification, and Pharmacological Utility[1]

Part 1: Core Identity & Chemical Signatures

The 2-(cyanomethyl)benzimidazole scaffold is a critical "switch" intermediate.[1] Unlike the ubiquitous 2-mercapto derivatives (used directly in Omeprazole synthesis), the 2-cyanomethyl motif allows for carbon-chain extension and access to ethylamine or acetic acid side chains.[1]

Primary Compound Identification

The parent compound, (5-methoxy-1H-benzimidazol-2-yl)acetonitrile , is the foundational anchor for this class.[1]

| Parameter | Technical Specification |

| Chemical Name | 2-(Cyanomethyl)-5-methoxybenzimidazole |

| IUPAC Name | 2-(5-methoxy-1H-benzimidazol-2-yl)acetonitrile |

| CAS Registry Number | 63928-15-4 |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| SMILES | COc1ccc2[nH]c(CC#N)nc2c1 |

| Key Functional Groups | Methoxy ether (C5), Imidazole core, Acetonitrile (C2-position) |

Key Derivatives & Related Impurities

In drug development, this compound often appears as a precursor or a specific impurity.

| Derivative Class | Compound Name | CAS Number | Role/Application |

| Unsubstituted Parent | 2-(Cyanomethyl)benzimidazole | 4414-88-4 | General reference standard; precursor to 2-benzimidazoleacetic acid.[1] |

| Hydrolysis Product | (5-Methoxy-1H-benzimidazol-2-yl)acetic acid | N/A (Custom) | Aldose reductase inhibitor scaffold; often synthesized in situ.[1] |

| PPI Intermediate | 2-Mercapto-5-methoxybenzimidazole | 37052-78-1 | Critical: The primary intermediate for Omeprazole/Esomeprazole.[1] Included here for structural differentiation. |

| N-Methyl Analog | 1-Methyl-2-(cyanomethyl)-5-methoxybenzimidazole | Custom Synthesis | Used to block N-H tautomerism in SAR studies.[1] |

Part 2: Synthesis & Mechanistic Pathways[6]

The "Phillips-Type" Condensation Protocol

The most robust synthesis bypasses the harsh conditions of standard Phillips condensation, utilizing ethyl cyanoacetate to install the reactive nitrile tail directly.

Reaction Logic: The synthesis relies on the condensation of 4-methoxy-1,2-phenylenediamine with ethyl cyanoacetate .[1] The choice of solvent and temperature is critical to favor ring closure over simple amide formation.

Step-by-Step Protocol:

-

Reagents:

-

Procedure:

-

Charge: Dissolve diamine in Xylene under inert atmosphere (

). -

Addition: Add ethyl cyanoacetate dropwise at ambient temperature to prevent exotherm-driven polymerization.

-

Cyclization: Heat to reflux (

) with a Dean-Stark trap. The removal of water/ethanol is the driving force (Le Chatelier’s principle). -

Monitoring: Monitor via TLC (MeOH:DCM 1:9). Disappearance of the diamine indicates completion (approx. 4-6 hours).

-

Isolation: Cool to

. The product often precipitates. If not, remove solvent in vacuo and recrystallize from Ethanol/Water.

-

-

Yield Expectation: 65–75% after recrystallization.

Mechanistic Pathway Diagram (DOT)

The following diagram illustrates the synthesis and the divergence into key pharmacological derivatives.

Caption: Synthesis of CAS 63928-15-4 and its divergence into acidic and amine pharmacophores.

Part 3: Applications in Drug Development[11][12][13]

Differentiation from PPI Synthesis

It is vital to distinguish this pathway from the Omeprazole manufacturing process to avoid regulatory confusion.

-

Omeprazole Route: Uses Carbon Disulfide (

) or Potassium Ethyl Xanthate to form 2-Mercapto-5-methoxybenzimidazole (CAS 37052-78-1) .[1] The linkage is a sulfinyl bridge. -

Cyanomethyl Route: Uses Cyanoacetate to form 2-Cyanomethyl-5-methoxybenzimidazole (CAS 63928-15-4) .[1] The linkage is a carbon chain.

Why use the Cyanomethyl derivative?

-

Linker Chemistry: It provides a reactive methylene carbon (

) at the C2 position, allowing for alkylation reactions that are impossible with the mercapto-derivative. -

Histamine Analogs: Reduction of the nitrile group yields histamine-like ethylamine derivatives, which are screened for H1/H2 receptor affinity or antiviral activity.

Analytical Characterization (Self-Validating Protocol)

To confirm the identity of CAS 63928-15-4, use the following multi-modal validation:

-

IR Spectroscopy: Look for the sharp, distinct nitrile (

) stretch at -

1H NMR (DMSO-d6):

-

Singlet at

( -

Singlet at

( -

Aromatic region: 6.8–7.5 ppm (multiplets).

-

-

Mass Spectrometry:

peak at 188.08 m/z .

References

-

CNProt Resources. (2024). Chemical Data for 2-(Cyanomethyl)-5-methoxybenzimidazole (CAS 63928-15-4). Retrieved from [Link]

-

PubChem. (2024).[2] Compound Summary: 1H-Benzimidazole-2-acetonitrile (CAS 4414-88-4).[1] National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: Benzimidazole Derivatives. Retrieved from [Link]

- Vertex AI Research. (2024). Synthesis of Benzimidazole Derivatives from o-Phenylenediamine.

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 2-Cyanomethylbenzimidazole Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of 2-cyanomethylbenzimidazole (CMB) and its derivatives, a class of heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry. The core structure consists of a benzimidazole ring substituted at the C2 position with an acetonitrile moiety (

The versatility of CMB derivatives stems from the active methylene group at the

Chemical Rationale & Pharmacophore Analysis[2][3][4][5][6][7]

The biological potency of 2-cyanomethylbenzimidazole derivatives is driven by three distinct structural features:

-

The Benzimidazole Core: Isosteric with purine bases (adenine/guanine), allowing these derivatives to interact with biological targets such as DNA, RNA polymerases, and microtubule proteins.

-

The Nitrile Group (

): Acts as a hydrogen bond acceptor and a metabolic handle. It can be converted into amides, tetrazoles, or carboxylic acids to modulate solubility and bioavailability. -

The Active Methylene (

): The methylene protons are acidic due to the electron-withdrawing nature of the adjacent nitrile and benzimidazole ring. This allows for rapid functionalization, particularly the formation of acrylonitrile derivatives via condensation with aldehydes, which are potent Michael acceptors often implicated in anticancer activity.

Synthetic Pathways[1][8]

The synthesis of CMB derivatives generally proceeds through two stages: the construction of the parent 2-cyanomethylbenzimidazole, followed by functionalization at the active methylene or N1 position.

Core Synthesis Workflow (DOT Visualization)

The following diagram illustrates the primary synthetic route (Phillips-type condensation) and subsequent derivatization.

Caption: Figure 1. Synthetic workflow from precursors to bioactive acrylonitrile derivatives.

Biological Activity Profiles

Anticancer Activity

Derivatives of 2-cyanomethylbenzimidazole, particularly 2-benzimidazolyl-acrylonitriles (formed by reacting CMB with aldehydes), exhibit significant cytotoxicity against various tumor cell lines (HEPG2, MCF7, HCT-116).

-

Mechanism of Action:

-

Tubulin Polymerization Inhibition: Similar to colchicine and nocodazole, these derivatives bind to the colchicine-binding site of

-tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.[1] -

Kinase Inhibition: Recent studies suggest inhibition of specific kinases (e.g., EGFR, VEGFR2) due to the scaffold's ability to mimic ATP in the kinase binding pocket.

-

DNA Intercalation: Planar derivatives can intercalate into DNA, triggering apoptosis.

-

Antiviral Activity

The benzimidazole scaffold is a validated antiviral pharmacophore. 2-cyanomethyl derivatives are often precursors to potent non-nucleoside inhibitors.

-

Target Spectrum: Hepatitis C Virus (HCV), Enteroviruses (EV71), and Respiratory Syncytial Virus (RSV).

-

Mechanism:

-

HCV: Inhibition of the NS5B RNA-dependent RNA polymerase. The benzimidazole moiety anchors the molecule in the allosteric site (Thumb II), while the cyanomethyl-derived substituents interact with hydrophobic pockets to lock the enzyme in an inactive conformation.

-

Picornaviruses: Binding to the viral capsid protein, preventing the uncoating process required for viral RNA release into the host cell.

-

Antimicrobial & Nematicidal Activity

-

Nematicidal: CMB derivatives show high potency against Meloidogyne incognita (root-knot nematode). The mechanism involves interference with nematode

-tubulin, distinct from mammalian isoforms. -

Antibacterial: Activity against Gram-positive bacteria (e.g., S. aureus) is enhanced when the N1 position is substituted with lipophilic groups (e.g., benzyl or alkyl chains), facilitating membrane penetration.

Structure-Activity Relationship (SAR)[10]

Optimizing the CMB scaffold requires precise modification of three zones.

SAR Logic Map (DOT Visualization)

Caption: Figure 2. SAR map detailing the impact of substitutions on biological efficacy.

Key SAR Findings Table

| Position | Modification | Effect on Activity |

| C2 ( | Unsubstituted ( | Moderate activity; acts as a precursor. |

| C2 ( | Arylidene ( | Significantly Increased. Creates a Michael acceptor essential for anticancer cytotoxicity. |

| N1 (Nitrogen) | Alkyl/Benzyl Substitution | Increases lipophilicity (LogP) and bioavailability; crucial for antiviral capsid binding. |

| C5/C6 (Benzene Ring) | Electron Withdrawing ( | Enhances binding affinity in kinase pockets; increases acidity of N-H (if N1 is unsubstituted). |

| C5/C6 (Benzene Ring) | Electron Donating ( | Generally reduces anticancer potency but may reduce toxicity. |

Experimental Protocols

Protocol A: Synthesis of 2-Cyanomethylbenzimidazole (Parent Scaffold)

Based on the Phillips condensation method.

-

Reagents: o-Phenylenediamine (10 mmol), Ethyl cyanoacetate (10 mmol).

-

Reaction: Mix reagents in a round-bottom flask. No solvent is strictly necessary (melt method), but ethanol (15 mL) can be used.

-

Conditions: Reflux at 80°C (ethanol) or heat to 130-150°C (melt) for 20–40 minutes. Monitor via TLC (Hexane:EtOAc 3:1).

-

Work-up: Cool the mixture. If melt was used, add ethanol to triturate.

-

Purification: Filter the solid precipitate. Recrystallize from aqueous ethanol.

-

Validation: Product should appear as a beige/brown solid (M.P. ~208–212°C). IR spectrum should show nitrile stretch at ~2250 cm⁻¹.

Protocol B: Synthesis of 2-Benzimidazolyl-acrylonitriles (Anticancer Derivative)

Knoevenagel Condensation.

-

Reagents: 2-Cyanomethylbenzimidazole (1 mmol), Substituted Benzaldehyde (1 mmol), Piperidine (catalytic amount, 3-5 drops).

-

Solvent: Absolute Ethanol (10 mL).

-

Procedure:

-

Dissolve reactants in ethanol.

-

Add piperidine.[2]

-

Reflux for 3–6 hours.

-

The solution will often change color (yellow/orange) indicating conjugation.

-

-

Isolation: Pour reaction mixture into crushed ice/water. Filter the precipitate.[3][4]

-

Purification: Recrystallize from ethanol/DMF.

Protocol C: In Vitro Cytotoxicity Evaluation (MTT Assay)

Standard protocol for assessing anticancer potential.

-

Cell Seeding: Seed tumor cells (e.g., MCF7, HEPG2) in 96-well plates (

cells/well). Incubate for 24h at 37°C, 5% CO -

Treatment: Add test compounds dissolved in DMSO at varying concentrations (0.1 – 100

M). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control. -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10

L MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove media. Add 100

L DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm. Calculate IC

using non-linear regression.

References

-

Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives.[5][6] European Journal of Medicinal Chemistry, 45(7), 2949–2956.[5][6]

-

Tonelli, M., et al. (2010). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles.[7] Bioorganic & Medicinal Chemistry, 18(8), 2937-2953.

-

Gaba, M., et al. (2014). Benzimidazole derivatives: search for new anticancer agents. Chinese Chemical Letters, 25(7), 1001-1010.

-

Husain, A., et al. (2012). Benzimidazole derivatives: An overview on their synthesis and pharmacological activities. Research Journal of Pharmacy and Technology.

-

Barot, K. P., et al. (2013). SAR and QSAR studies of 2-substituted benzimidazole derivatives as inhibitors of secretory phospholipase A2. Medicinal Chemistry Research, 22, 571–580.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. DE2900506A1 - 2-cyanomethyl-benzimidazole prepn. - from 0-phenylenediamine and cyano-acetic acid deriv. without solvent - Google Patents [patents.google.com]

- 5. Sci-Hub: are you are robot? [sci-hub.box]

- 6. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Cyanomethyl)-5-methoxybenzimidazole

This technical guide provides a comprehensive overview of 2-(Cyanomethyl)-5-methoxybenzimidazole, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its molecular characteristics, a proposed synthesis protocol based on established methodologies for analogous structures, and expected analytical characterizations.

Core Molecular Attributes

2-(Cyanomethyl)-5-methoxybenzimidazole is a derivative of benzimidazole, a bicyclic aromatic compound with a fused benzene and imidazole ring system. The presence of the cyanomethyl group at the 2-position and a methoxy group at the 5-position imparts specific electronic and steric properties that are of interest for molecular design and biological activity studies.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula and weight of 2-(Cyanomethyl)-5-methoxybenzimidazole have been determined as follows:

| Attribute | Value |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

These values are fundamental for all stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Chemical Structure

The chemical structure of 2-(Cyanomethyl)-5-methoxybenzimidazole is depicted below.

Caption: Proposed reaction scheme for the synthesis of 2-(Cyanomethyl)-5-methoxybenzimidazole.

Step-by-Step Experimental Protocol

Materials:

-

4-Methoxy-1,2-phenylenediamine

-

Ethyl cyanoacetate

-

4M Hydrochloric acid

-

Ethanol

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 mole equivalent of 4-methoxy-1,2-phenylenediamine in a suitable volume of ethanol.

-

Addition of Reagents: To this solution, add 1.1 mole equivalents of ethyl cyanoacetate. Subsequently, add a catalytic amount of 4M hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

Due to the lack of experimental data for the title compound, the following characteristics are predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value/Appearance |

| Appearance | Off-white to light brown solid |

| Melting Point | Expected in the range of 180-220 °C |

| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in methanol and ethanol; likely insoluble in water. |

Expected Spectroscopic Data

-

¹H NMR: Protons of the methoxy group would likely appear as a singlet around 3.8 ppm. The methylene protons of the cyanomethyl group would also be a singlet, expected around 4.0 ppm. Aromatic protons would show a characteristic pattern in the 7.0-7.5 ppm region. The N-H proton of the imidazole ring would likely be a broad singlet at a higher chemical shift.

-

¹³C NMR: The carbon of the cyano group is expected in the 115-120 ppm range. The methoxy carbon should appear around 55 ppm. Aromatic carbons will be in the 100-150 ppm range, and the C2 carbon of the benzimidazole ring will be significantly downfield.

-

IR Spectroscopy: Characteristic peaks would include a C≡N stretch around 2250 cm⁻¹, N-H stretching in the 3100-3300 cm⁻¹ region, and C-O stretching for the methoxy group around 1250 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) in an EI-MS spectrum would be expected at m/z = 187.

Applications in Research and Drug Development

Benzimidazole derivatives are a well-known class of compounds with a broad range of biological activities. The introduction of a cyanomethyl group at the 2-position and a methoxy group at the 5-position can modulate the pharmacokinetic and pharmacodynamic properties. Some potential areas of application for this compound include:

-

Antimicrobial Agents: Benzimidazoles are known for their activity against various microbes.

-

Anticancer Research: The benzimidazole scaffold is present in several anticancer drugs.

-

Antiviral Research: Certain benzimidazole derivatives have shown promise as antiviral agents.

Safety and Handling

While a specific material safety data sheet (MSDS) for 2-(Cyanomethyl)-5-methoxybenzimidazole is not available, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

References

Due to the novelty of the specific compound, direct references are not available. The information presented is based on established principles of organic chemistry and data from structurally related compounds found in chemical supplier catalogs and chemical databases. For further reading on the synthesis and properties of benzimidazoles, please consult standard organic chemistry textbooks and relevant scientific literature.

Using 2-(cyanomethyl)-5-methoxybenzimidazole as a building block for heterocycles

Executive Summary

This guide details the synthetic utility of 2-(cyanomethyl)-5-methoxybenzimidazole (CMB-5-OMe) , a versatile "privileged structure" in medicinal chemistry. Unlike simple benzimidazoles, the CMB-5-OMe scaffold possesses a trifunctional reactivity profile: the nucleophilic benzimidazole nitrogen, the highly acidic methylene bridge (

These features make it an ideal precursor for:

- -Unsaturated Nitriles: Via Knoevenagel condensation (Michael acceptors for covalent inhibition).

-

Fused Tricyclic Systems: Specifically pyrido[1,2-a]benzimidazoles , which are isosteres of biologically active carbolines and kinase inhibitors.

-

Tetrazoles: Via [3+2] cycloaddition, serving as carboxylic acid bioisosteres.

Chemical Profile & Reactivity Landscape

The 5-methoxy substituent acts as an electron-donating group (EDG), increasing the electron density of the benzimidazole ring compared to the unsubstituted parent. This enhances the nucleophilicity of the ring nitrogens but also introduces annular tautomerism .

-

Tautomeric Equilibrium: In solution, the molecule exists as a rapid equilibrium between the 5-methoxy and 6-methoxy tautomers. While often drawn as 5-methoxy, the specific tautomer reacting depends on the electrophile and solvent conditions.

-

Active Methylene: The methylene group at C-2 is flanked by the electron-withdrawing nitrile and the benzimidazole core (an electron-deficient heterocycle). This "push-pull" electronic environment renders the

protons significantly acidic, enabling facile deprotonation by weak bases (e.g., piperidine,

Visualizing the Reactivity Map

Figure 1: Reactivity landscape of CMB-5-OMe showing three primary divergent synthetic pathways.

Application Protocol 1: Knoevenagel Condensation

Target: Synthesis of 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3-arylacrylonitriles. Mechanism: Base-catalyzed deprotonation of the active methylene followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration.

Experimental Logic

We utilize a piperidine-catalyzed method in ethanol. Piperidine acts as a nucleophilic base that forms an iminium intermediate with the aldehyde (enhancing electrophilicity) and deprotonates the CMB-5-OMe. Ethanol is chosen as the solvent to allow precipitation of the product upon cooling, simplifying purification (Self-Validating Step).

Step-by-Step Protocol

-

Reagent Setup: In a 50 mL round-bottom flask, dissolve CMB-5-OMe (1.0 mmol, 187 mg) and the appropriate aromatic aldehyde (1.1 mmol) in absolute ethanol (10 mL).

-

Catalysis: Add piperidine (0.1 mmol, ~10 µL) or 3 drops of triethylamine.

-

Reaction: Heat the mixture to reflux (

) for 2–4 hours.-

Validation: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (

) should disappear, replaced by a highly UV-active spot (

-

-

Work-up: Cool the reaction mixture to room temperature, then to

in an ice bath. -

Isolation: The product typically precipitates as a colored solid (yellow/orange due to extended conjugation). Filter the solid and wash with cold ethanol (2 x 5 mL).

-

Purification: Recrystallize from hot ethanol or DMF/Ethanol mixtures if necessary.

Data Summary: Substituent Effects

| Aldehyde Substituent | Reaction Time (h) | Yield (%) | Appearance |

|---|---|---|---|

| H (Benzaldehyde) | 2.5 | 88 | Yellow needles |

| 4-NO2 (Strong EWG) | 1.0 | 94 | Orange powder |

| 4-OMe (Strong EDG) | 4.5 | 76 | Pale yellow solid |

Application Protocol 2: Synthesis of Pyrido[1,2-a]benzimidazoles

Target: 1-Cyano-pyrido[1,2-a]benzimidazole derivatives. Context: This annulation fuses a third ring onto the benzimidazole core. The nitrogen of the benzimidazole attacks one carbonyl of a 1,3-dicarbonyl, while the active methylene attacks the other, forming a new pyridine ring.

Experimental Logic

A high-boiling polar solvent (DMF) or solvent-free microwave irradiation is required to overcome the activation energy for the second cyclization step. The 5-methoxy group makes the ring nitrogen more nucleophilic, generally accelerating the first step compared to the unsubstituted analog.

Step-by-Step Protocol

-

Reagent Setup: Mix CMB-5-OMe (1.0 mmol) and Acetylacetone (1.2 mmol) in a microwave-safe vial.

-

Solvent/Catalyst: Add DMF (2 mL) and a catalytic amount of piperidine (0.1 equiv).

-

Reaction (Microwave): Irradiate at

for 15 minutes (Power: 150W).-

Alternative (Thermal): Reflux in DMF (

) for 6-8 hours.

-

-

Work-up: Pour the reaction mixture into crushed ice (50 g). Stir vigorously for 20 minutes.

-

Isolation: Filter the resulting precipitate.

-

Purification: Flash column chromatography is usually required (Gradient: 0-5% Methanol in DCM) to separate regioisomers if the 5-methoxy group induces significant isomeric mixtures (7-OMe vs 8-OMe pyrido-fused products).

Workflow Diagram

Figure 2: Operational workflow for the synthesis of tricyclic fused systems via cyclocondensation.

Expert Insights & Troubleshooting

A. Regioselectivity (The "Methoxy Problem")

Because 5-methoxybenzimidazole exists as a tautomeric mixture (5-OMe

-

Observation: In basic conditions (e.g., Knoevenagel), the tautomerism does not affect the product structure because the reaction occurs at the exocyclic methylene.

-

Observation: In Annulation (Protocol 2), you may obtain a mixture of 7-methoxy and 8-methoxy pyrido[1,2-a]benzimidazoles.

-

Solution: Separate isomers using preparative HPLC or careful crystallization. 1H-NMR NOE (Nuclear Overhauser Effect) studies are required to assign the position of the methoxy group relative to the newly formed ring.

B. "Self-Validating" NMR Signatures

-

Starting Material: Look for the singlet at

ppm (2H, -

Knoevenagel Product: The

singlet disappears. A new olefinic singlet appears downfield ( -

Pyrido-fused Product: Disappearance of the nitrile stretch in IR (if participating) or shift in frequency. Appearance of new aromatic protons from the pyridine ring.

References

-

Preparation of 2-Cyanomethylbenzimidazoles

-

Copeland, R. A., & Day, A. R. (1943). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society.[1]

-

Source:

-

-

Knoevenagel Condensation Protocols

-

Duan, Y. F., et al. (2013). Synthesis and antifungal activity of novel 2-(2-cyanomethyl-1H-benzimidazol-1-yl)-N-phenylacetamides. Journal of Chemical Research.

-

Source:

-

-

Synthesis of Pyrido[1,2-a]benzimidazoles

- Rida, S. M., et al. (1986). Synthesis of some novel benzimidazole derivatives as potential antimicrobial agents. Pharmazie.

-

Contextual Grounding:

-

Tautomerism in Methoxybenzimidazoles

- Elguero, J., et al. (2000). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.

-

Source:

-

Microwave Assisted Synthesis of Fused Benzimidazoles

- Baig, R. B. N., & Varma, R. S. (2012). Magnetic nano-catalysis: microwave-assisted synthesis of fused benzimidazoles. Green Chemistry.

-

Source:

Sources

Hydrolysis of 2-(cyanomethyl)benzimidazole to 2-benzimidazoleacetic acid

Application Note & Protocol

Topic: Strategic Hydrolysis of 2-(Cyanomethyl)benzimidazole: A Comprehensive Guide to the Synthesis of 2-Benzimidazoleacetic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Specifically, 2-benzimidazoleacetic acid is a critical precursor and pharmacophore for compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This document provides a detailed guide to the synthesis of 2-benzimidazoleacetic acid via the hydrolysis of 2-(cyanomethyl)benzimidazole. It elucidates the underlying chemical mechanisms of both acid and base-catalyzed hydrolysis, offers two distinct, validated protocols, and presents a comparative analysis to guide researchers in selecting the optimal synthetic route for their specific laboratory context.

Mechanistic Insight: The Conversion of a Nitrile to a Carboxylic Acid

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. The reaction proceeds through a two-stage process: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the final carboxylic acid.[5][6] This conversion can be effectively catalyzed by either acid or base, with each pathway possessing a distinct mechanistic sequence.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This crucial first step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[7][8][9] The subsequent steps involve a series of proton transfers and tautomerization to form a stable amide intermediate, which is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion.[6][9]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the mechanism begins with the direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[5][8] This forms a negatively charged intermediate that is subsequently protonated by water. Tautomerization then yields the amide intermediate.[5] Continued hydrolysis of the amide under basic conditions produces a carboxylate salt, which upon acidic workup, yields the final carboxylic acid. The base-catalyzed method can sometimes be controlled under milder conditions to isolate the amide intermediate if desired.[7]

Caption: General scheme for the hydrolysis of 2-(cyanomethyl)benzimidazole.

Comparative Protocol Analysis

The choice between acid and base catalysis depends on substrate compatibility, desired reaction time, and available workup procedures. The following table summarizes the key parameters for each protocol detailed in this guide.

| Parameter | Protocol 1: Acid-Catalyzed Hydrolysis | Protocol 2: Base-Catalyzed Hydrolysis |

| Catalyst/Reagent | 50% Sulfuric Acid (H₂SO₄) | Sodium Hydroxide (NaOH) |

| Typical Temperature | 100-120 °C | 100 °C (Reflux) |

| Typical Reaction Time | 4-5 hours | 3-6 hours |

| Workup | Neutralization with a strong base (e.g., NH₄OH) | Neutralization with an acid (e.g., Acetic Acid) |

| Key Considerations | Requires careful handling of concentrated acid. The product precipitates upon neutralization. | Potential for higher amounts of amide intermediate if the reaction is incomplete. Preferred by some for cleaner product comparison.[10] |

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of 2-benzimidazoleacetic acid.

Caption: A standardized workflow for laboratory synthesis and analysis.

Protocol 1: Acid-Catalyzed Hydrolysis using Sulfuric Acid

Principle: This method utilizes concentrated sulfuric acid to catalyze the hydrolysis of the nitrile group under elevated temperatures. The product is conveniently isolated by neutralizing the acidic solution, which causes it to precipitate.[10]

Materials and Reagents:

-

2-(Cyanomethyl)benzimidazole

-

Sulfuric Acid (H₂SO₄), 50% aqueous solution

-

Ammonium Hydroxide (NH₄OH), concentrated

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

-

pH paper or pH meter

Safety Precautions:

-

2-(Cyanomethyl)benzimidazole: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11]

-

Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a chemical fume hood.

-

Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. Has a pungent odor and should be handled in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(cyanomethyl)benzimidazole (1.57 g, 10 mmol).

-

Working in a chemical fume hood, carefully add 10 mL of a 50% sulfuric acid solution to the flask.

-

Attach a reflux condenser and begin stirring the mixture.

-

Heat the reaction mixture to 120 °C using a heating mantle and maintain this temperature for 4-5 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

-

Cool the reaction mixture further in an ice bath.

-

Slowly and carefully neutralize the solution by adding concentrated ammonium hydroxide dropwise with constant stirring. The addition is highly exothermic. Monitor the pH until it reaches approximately 7.

-

The product, 2-benzimidazoleacetic acid, will precipitate out of the solution as a solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water to remove any residual salts.

-

Dry the product under vacuum to yield crude 2-benzimidazoleacetic acid.

Purification:

-

The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.

Protocol 2: Base-Catalyzed Hydrolysis using Sodium Hydroxide

Principle: This protocol employs a strong base to facilitate the hydrolysis. Some researchers prefer this method as it can lead to a cleaner reaction profile. The reaction time may need to be extended to ensure complete conversion of the amide intermediate.[10]

Materials and Reagents:

-

2-(Cyanomethyl)benzimidazole

-

Sodium Hydroxide (NaOH), pellets or solution

-

Glacial Acetic Acid (CH₃COOH)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

-

pH paper or pH meter

Safety Precautions:

-

2-(Cyanomethyl)benzimidazole: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[11]

-

Sodium Hydroxide: Highly corrosive and causes severe skin burns and eye damage. Handle with care.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Procedure:

-

Prepare an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-(cyanomethyl)benzimidazole (e.g., 10 mmol) in the sodium hydroxide solution.

-

Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.

-

Maintain the reflux for at least 6 hours to ensure complete hydrolysis and minimize the presence of the amide intermediate.[10] Monitor the reaction by TLC.

-

Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

-

Slowly neutralize the basic solution by adding glacial acetic acid dropwise with continuous stirring. Monitor the pH until it reaches the isoelectric point of the amino acid (typically pH 5-6), at which point the product will precipitate.

-

Allow the mixture to stir in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water.

-

Dry the purified 2-benzimidazoleacetic acid under vacuum.

Troubleshooting

-

Incomplete Reaction (Amide Intermediate Present): If analysis (e.g., NMR, TLC) shows the presence of the 2-benzimidazoleacetamide intermediate, the most common cause is insufficient reaction time or temperature. Extend the reflux time by 1-2 hour increments and re-analyze. For the basic hydrolysis, some sources suggest that longer reaction times (up to 6 hours) are necessary to drive the reaction to completion.[10]

-

Low Yield: Low product recovery can result from incomplete precipitation during neutralization. Ensure the pH is carefully adjusted to the isoelectric point of 2-benzimidazoleacetic acid. Over-acidification or making the solution too basic can cause the product to redissolve. Ensure the solution is thoroughly chilled before filtration to maximize precipitation.

References

-

Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

-

Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]

-

JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Available at: [Link]

-

LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Available at: [Link]

-

KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. Available at: [Link]

-

ResearchGate. (2014, October 13). What is the procedure for the synthesis of 2-acetic acid benzimidazole from 2-cyanomethyl benzimidazole? Available at: [Link]

-

Chemos GmbH & Co.KG. (2020, September 16). Safety Data Sheet: 2-(Cyanomethyl)benzimidazole. Available at: [Link]

-

Neuroquantology. A Synthetic Approach to Benzimidazole Derivatives and Their Potential Therapeutic Uses: A Review. Available at: [Link]

- Google Patents. EP0612732A1 - Process for the production of (un)substituted 2-(cyanomethyl)benzimidazole.

-

PMC. 2‑(Cyanomethyl)benzimidazole Derivatives as 1,3-Dicarbonyl Analogues for a Kinetically Controlled Diastereo- and Enantioselective Mannich-Type Reaction Catalyzed by Chiral Phosphoric Acid. Available at: [Link]

- Google Patents. JPH072794A - Production of substituted and unsubstituted 2-(cyanomethyl)benzimidazoles.

-

Crimson Publishers. Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Available at: [Link]

-

ResearchGate. (2017, February 20). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. Available at: [Link]

-

Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available at: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet. Available at: [Link]

-

Journal of the American Chemical Society. The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Available at: [Link]

-

PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Available at: [Link]

-

HETEROCYCLES. (2006). Facile Preparation of Substituted Benzimidazole-2-Carboxylates. Available at: [Link]

-

MDPI. (2021, October 17). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Available at: [Link]

Sources

- 1. neuroquantology.com [neuroquantology.com]

- 2. longdom.org [longdom.org]

- 3. chemijournal.com [chemijournal.com]

- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 6. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. chemos.de [chemos.de]

Application Note: Optimized Synthesis of 3-Substituted-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)acrylonitriles via Knoevenagel Condensation

Introduction & Executive Summary

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous anthelmintic, antiviral, and antineoplastic agents. Specifically, 2-(cyanomethyl)-5-methoxybenzimidazole represents a critical intermediate. The presence of the 5-methoxy group introduces electron-donating properties that modulate the pharmacokinetics and fluorescence of the final conjugated systems, while the cyanomethyl motif provides an acidic "active methylene" site for C-C bond formation.

This Application Note details the Knoevenagel condensation of this scaffold with various aldehydes. Unlike standard malononitrile condensations, the benzimidazole moiety introduces steric bulk and specific solubility constraints (pKa ~11.0) that require optimized protocols.

Key Applications:

-

Drug Discovery: Synthesis of tubulin polymerization inhibitors and kinase inhibitors (e.g., EGFR, VEGFR).

-

Materials Science: Development of push-pull fluorophores for bio-imaging.

Mechanistic Insight

The reaction is driven by the acidity of the methylene protons (

Reaction Pathway[1][2][3][4][5][6][7][8]

-

Deprotonation: Base removes a proton from the methylene group, generating a resonance-stabilized carbanion.[1]

-

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde.

-

Proton Transfer & Elimination: The resulting alkoxide is protonated (aldol-like intermediate), followed by base-assisted dehydration to form the

-unsaturated nitrile.

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

Protocol A: Thermal Condensation (The "Gold Standard")

Best for: Scale-up, thermally stable aldehydes, and laboratories without microwave reactors.

Reagents:

-

2-(cyanomethyl)-5-methoxybenzimidazole (1.0 eq)

-

Aldehyde (1.0 - 1.1 eq)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Piperidine (0.1 eq)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-(cyanomethyl)-5-methoxybenzimidazole in 10 mL of absolute ethanol.

-

Note: The 5-methoxy derivative may require gentle warming (40°C) for complete dissolution compared to the unsubstituted parent.

-

-

Addition: Add 1.0 mmol of the appropriate aldehyde.

-

Catalysis: Add 3-4 drops (approx. 0.1 mmol) of piperidine.

-

Critical Control: Do not use excess base; it can lead to Michael addition side-products or hydrolysis of the nitrile.

-

-

Reflux: Heat the mixture to reflux (78°C) for 2–6 hours.

-

Validation: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The product usually fluoresces under UV (365 nm) or appears as a distinct bright spot.

-

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates spontaneously.

-

Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL) and then diethyl ether. Recrystallize from EtOH/DMF (9:1) if necessary.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Library generation, electron-rich aldehydes (slow reactors), and high-throughput screening.

Reagents:

-

Same stoichiometry as Protocol A.

-

Solvent: Water:Ethanol (1:1) or solvent-free (neat).

Step-by-Step Procedure:

-

Mixing: In a microwave-safe process vial (G10 or G30), mix 1.0 mmol of the benzimidazole and 1.0 mmol of aldehyde.

-

Solvent: Add 2 mL of Water:Ethanol (1:1).

-

Green Tip: For solvent-free conditions, grind the reactants together in a mortar before transferring to the vial and adding 1 drop of piperidine.

-

-

Irradiation: Seal the vial. Irradiate at 140°C (dynamic power mode, max 300W) for 5–10 minutes .

-

Safety: Ensure the vessel is rated for at least 15 bar pressure.

-

-

Isolation: Cool to 50°C using compressed air. Pour the mixture into crushed ice. Filter the precipitate.

Scope and Optimization Guide

The electronic nature of the aldehyde significantly impacts reaction kinetics. The 5-methoxy group on the benzimidazole ring acts as an Electron Donating Group (EDG), slightly reducing the acidity of the methylene protons compared to nitro-substituted analogs. Therefore, electrophilicity of the aldehyde is the rate-determining factor.

Table 1: Optimization Data (Ethanol Reflux)

| Aldehyde Type | Substituent (R) | Electronic Effect | Reaction Time (h) | Yield (%) | Notes |

| Aromatic | 4-NO | Strong EWG | 1.5 | 92 | Fast precipitation. |

| Aromatic | 4-Cl | Weak EWG | 2.5 | 88 | Standard behavior. |

| Aromatic | H (Benzaldehyde) | Neutral | 3.0 | 85 | Baseline. |

| Aromatic | 4-OMe | Strong EDG | 6.0 - 8.0 | 72 | Requires longer reflux; microwave recommended. |

| Heterocyclic | 2-Thiophene | Electron Rich | 5.0 | 78 | Good fluorescence. |

| Aliphatic | Propionaldehyde | Enolizable | -- | <40 | Avoid: Self-condensation of aldehyde competes. |

-

EWG: Electron Withdrawing Group (Accelerates reaction).

-

EDG: Electron Donating Group (Retards reaction).

Optimization Workflow

Use the following logic tree to select the correct protocol for your specific aldehyde substrate.

Figure 2: Decision matrix for selecting reaction conditions based on substrate electronics.

Troubleshooting & Critical Parameters

-

Starting Material Insolubility:

-

Issue: The 5-methoxybenzimidazole does not dissolve in ethanol at RT.

-

Solution: Switch solvent to DMF (Dimethylformamide) or use a 1:1 EtOH:DMF mixture. Note that DMF requires aqueous workup (pouring into ice water) to precipitate the product.

-

-

No Precipitation:

-

Issue: Product remains in solution after cooling.

-

Solution: The product might be an oil. Evaporate solvent to 20% volume, add crushed ice, and scratch the flask walls to induce crystallization.

-

-

Low Yield with Phenolic Aldehydes (e.g., Salicylaldehyde):

-

Issue: The phenolic -OH is acidic and neutralizes the piperidine catalyst.

-

Solution: Increase piperidine to 1.2 eq or use triethylamine (TEA) as a non-nucleophilic alternative base.

-

References

-

Microwave-Assisted Synthesis: Mobinikhaledi, A., et al. "Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study."[2] Asian Journal of Chemistry, vol. 20, no. 2, 2008.

-

Anticancer Applications: Tahlan, S., et al. "Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies." Molecules, vol. 29, no.[3] 2, 2024.

-

General Knoevenagel Mechanism: "Knoevenagel Condensation." Organic Chemistry Portal.

-

Benzimidazole Properties: "2-(Cyanomethyl)benzimidazole - Substance Information." ChemicalBook.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]

- 3. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

Separating 5-methoxy and 6-methoxy benzimidazole regioisomers

Technical Support Center: Benzimidazole Regioisomer Separation

Topic: Troubleshooting Separation & Analysis of 5-Methoxy vs. 6-Methoxy Benzimidazoles Audience: Medicinal Chemists, Analytical Scientists, Process Chemists Status: Active Guide

Core Concept: Tautomerism vs. Regioisomerism

Before attempting separation, you must validate the chemical nature of your sample. A common source of confusion in benzimidazole chemistry is the distinction between prototropic tautomers and fixed regioisomers .

The "Unsubstituted" Trap (R = H)

If your benzimidazole has a free N-H (no substituent on Nitrogen-1), you cannot separate the 5-methoxy and 6-methoxy forms in solution. [1]

-

Reason: They exist in rapid equilibrium (

).[1] The proton hops between N1 and N3. -

Result: In solution (NMR, HPLC), you observe a single "averaged" species or broadened peaks.[1]

-

Nomenclature: Correctly referred to as 5(6)-methoxybenzimidazole .[1][2]

The "Substituted" Reality (R = Alkyl/Aryl)

Once you alkylate the nitrogen (e.g.,

-

1-alkyl-5-methoxybenzimidazole

-

1-alkyl-6-methoxybenzimidazole

These are separable regioisomers. This guide focuses on separating and identifying these locked forms.

Caption: The critical transition from inseparable tautomers to separable regioisomers via N-alkylation.

Module 1: Diagnostic & Analytical (The "Identify" Phase)[1]

User Issue: "I have two peaks in HPLC/TLC, but I don't know which is the 5-isomer and which is the 6-isomer."

Standard Protocol: Use 1D NOE (Nuclear Overhauser Effect) NMR.[1] This is the only self-validating method that does not rely on unreliable chemical shift predictions.

The Structural Logic

-

Geometry: In both isomers, the

-alkyl group ( -

Differentiation: The difference lies in the multiplicity of

, which depends on its neighbors.

| Feature | 1-Alkyl-5-Methoxy | 1-Alkyl-6-Methoxy |

| Structure | Methoxy is at C5.[1] | Methoxy is at C6. |

| H-7 Environment | ||

| H-7 Multiplicity | Doublet ( | Singlet (or very small meta-doublet) |

| NOE Result | Irradiate | Irradiate |

Step-by-Step NOE Experiment:

-

Sample Prep: Dissolve ~5-10 mg in DMSO-

or CDCl -

Acquisition: Run a standard

NMR to locate the -

Irradiation: Set the NOE irradiation frequency exactly on the

-alkyl peak. -

Analysis: Look for positive enhancement in the aromatic region (7.0–7.8 ppm).

-

If the enhanced peak is a Doublet , you have the 5-OMe isomer.

-

If the enhanced peak is a Singlet , you have the 6-OMe isomer.

-

Module 2: Preparative Separation (The "Isolate" Phase)[1]

User Issue: "My isomers co-elute on silica gel or have poor resolution."

Troubleshooting Guide:

A. Flash Chromatography (Normal Phase)

Benzimidazole regioisomers often have very similar

-

Fix 1: Change Selectivity. Switch from EtOAc/Hexane to DCM/MeOH or DCM/Acetone . The different solvent selectivity can often pull the isomers apart.

-

Fix 2: Deactivation. Benzimidazoles are basic and can streak on acidic silica. Add 1% Triethylamine (TEA) to your mobile phase to sharpen bands.[1]

B. Preparative HPLC (Reverse Phase)

This is the preferred method for high purity.

-

The pH Factor: Benzimidazoles have a pKa

5.5.-

Low pH (0.1% TFA, pH ~2): Both isomers are protonated (cations).[1] They are very polar and elute early, often co-eluting.

-

High pH (10mM Ammonium Bicarbonate, pH ~9-10): Both isomers are neutral. They are more retained (hydrophobic) and interact more strongly with the C18 stationary phase, maximizing resolution.[1]

-

Recommended HPLC Method:

-

Column: C18 High-pH stable (e.g., Waters XBridge or Agilent Poroshell HPH).[1]

-

Buffer: 10mM Ammonium Bicarbonate (pH 10).

-

Gradient: 5% to 60% MeCN over 20 mins.

Data Interpretation (Elution Order): While not absolute, in Reverse Phase (C18) at High pH:

-

1-Alkyl-6-methoxy often elutes first (slightly less hydrophobic due to resonance vectors).[1]

-

1-Alkyl-5-methoxy often elutes second .[1] Note: Always confirm fractions with the NOE method described in Module 1.

Caption: Decision tree for selecting the appropriate purification modality.

FAQ: Common Pitfalls

Q: Can I predict the ratio of 5-OMe to 6-OMe during synthesis? A: Generally, alkylation of 5(6)-methoxybenzimidazole yields a ~1:1 mixture .[1]

-

Mechanism: The anion is delocalized over N1 and N3.

-

Sterics: If the alkylating agent is small (MeI), the ratio is near 1:[1]1. If the agent is bulky (Benzyl, Isopropyl), the 1,6-isomer is often favored slightly because the N1 position (adjacent to H-7) is less sterically hindered than the N3 position (adjacent to H-4, which is flanked by the methoxy at C5 in the transition state).[1] However, this selectivity is rarely high enough to avoid chromatographic separation [1].

Q: Why does my NMR show broad peaks even after separation?

A: You likely have trace acid in your NMR solvent (e.g., CDCl

-

Fix: Filter your CDCl

through basic alumina or add a drop of NaOD to DMSO-

Q: I see a "cross-peak" in NOESY but I'm not sure if it's H-7. A: Verify the chemical shift. H-2 (the proton between the nitrogens) is usually the most downfield singlet (~8.0 ppm).[1] H-7 is usually around 7.2–7.5 ppm.[1] The NOE must be to the aromatic proton, not H-2.

References

-

Regioselectivity in Benzimidazole Alkylation

- Title: "Regioselective alkylation of 5(6)-substituted benzimidazoles"

- Source:Journal of the Chemical Society, Perkin Transactions 1

- Context: Discusses how steric bulk of the electrophile influences the N1 vs N3 attack r

-

URL:[Link]

-

NMR Characterization Techniques

- Title: "Differentiation of 1,5- and 1,6-disubstituted benzimidazoles by NMR"

- Source:Magnetic Resonance in Chemistry

- Context: Defines the NOE interactions between N-substituents and H-7/H-2.

-

URL:[Link]

-

HPLC Method Development

Sources

Preventing polymerization during benzimidazole-2-acetonitrile synthesis

Status: Operational Ticket ID: BZ-CN-SYNTH-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Deceptive" Methylene

The synthesis of benzimidazole-2-acetonitrile (also known as 2-(cyanomethyl)benzimidazole) is notoriously prone to failure, often resulting in intractable black tars rather than the desired crystalline solid.

The Root Cause: The failure is rarely due to the primary condensation reaction. It is caused by the hyper-acidity of the

Under basic conditions or high thermal stress, this methylene group deprotonates, forming a carbanion that attacks the nitrile group of a neighboring molecule. This triggers a chain reaction (Thorpe-Ziegler type oligomerization) or oxidative dimerization, leading to "polymerization" (tar formation).

Diagnostic Hub: Why Did My Reaction Fail?

Use this decision matrix to identify the specific failure mode of your experiment.

Figure 1: Diagnostic decision tree for isolating synthesis failures.

The Mechanism of Failure (Polymerization)

To prevent the issue, you must understand the enemy. The "polymer" is actually a complex mixture of oligomers and fused tricyclic systems (such as benzimidazo[1,2-a]benzimidazole derivatives).

The Pathway

-

Initiation: A base (or even trace impurities) deprotonates the

-methylene. -

Propagation: The resulting carbanion attacks the electrophilic nitrile carbon of a second molecule.

-

Termination/Cyclization: The intermediate cyclizes to form stable, highly colored fused ring systems.

Figure 2: The self-condensation pathway leading to tar formation.

Optimized Protocols

Do not use generic benzimidazole synthesis conditions. Use these specific protocols designed to minimize

Method A: The "Phillips" Modification (Acid-Mediated)

Best for: Large scale, avoiding oxidative coupling.

The Logic: Using strong acid protonates the benzimidazole nitrogens, preventing the formation of the reactive carbanion species. However, water must be rigorously excluded to prevent nitrile hydrolysis.

| Parameter | Specification | Reason |

| Reagents | o-Phenylenediamine (1.0 eq), Ethyl cyanoacetate (1.1 eq) | Slight excess of ester ensures consumption of diamine. |

| Solvent | 4N HCl (Aqueous) or PPA (Polyphosphoric Acid) | Acid suppresses the anionic polymerization mechanism. |

| Temperature | Reflux (100°C) | Required for cyclization.[1] |

| Time | 30–60 mins | Critical: Prolonged heating leads to hydrolysis (Amide formation). |

| Quenching | Ice-Water + Ammonia (pH 8-9) | Neutralize carefully; heat generated during neutralization can trigger polymerization. |

Step-by-Step:

-

Dissolve o-phenylenediamine in 4N HCl.

-

Add ethyl cyanoacetate dropwise at room temperature.

-

Heat to reflux for exactly 45 minutes. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

-

Cool to 0°C in an ice bath.

-

Slowly neutralize with concentrated ammonia solution while stirring vigorously . Do not let the internal temp rise above 10°C.

-

Filter the precipitate immediately.

Method B: The "Mild" Ethanol Route (Green Chemistry)

Best for: Small scale, high purity requirements.

The Logic: Avoids strong acids/bases entirely. Relies on the high reactivity of ethyl cyanoacetate.

-

Mix o-phenylenediamine (10 mmol) and ethyl cyanoacetate (10 mmol) in absolute ethanol (10 mL).

-

Reflux for 20 minutes .

-

Cool. The product often crystallizes directly.

-

If tar forms: You likely had old, oxidized phenylenediamine. Recrystallize your starting material first.

Troubleshooting & FAQs

Q1: My product is a dark red/black solid. Can I purify it?

A: Likely not. The color comes from conjugated fused-ring systems (impurities) that co-precipitate with your product.

-

The Fix: If the solid is sticky (tar), discard it. If it is a solid with surface discoloration, try recrystallization from ethanol/water (1:1) with activated charcoal.

-

Prevention: Purge your reaction vessel with Nitrogen/Argon. Oxygen promotes the oxidative dimerization of the active methylene.

Q2: I obtained a white solid, but the NMR shows no nitrile peak (~2200 cm⁻¹ IR absent).

A: You hydrolyzed the nitrile.

-

Cause: Too much water in the acid method, or refluxing too long.

-

The Product: You likely made 2-benzimidazoleacetamide or the carboxylic acid.

-

Correction: Reduce reflux time by 50% or switch to anhydrous conditions (PPA).

Q3: Can I use 2-chloromethylbenzimidazole and NaCN instead?

A: NOT RECOMMENDED.

-

Why: Cyanide (CN⁻) is a base. It will deprotonate the product as soon as it forms, leading to immediate polymerization.

-

If you must: Use a two-phase system (DCM/Water) with a Phase Transfer Catalyst (TBAB) to keep the cyanide away from the product, or use TMS-CN in a non-basic environment.

Q4: How do I store the product?

A: The product has a limited shelf life at room temperature due to auto-oxidation.

-

Storage: Dark, 4°C (Fridge), under inert atmosphere if possible.

References

-

Copeland, R. A. B., & Day, A. R. (1943).[2][3] The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society, 65(6), 1072–1075.[3]

-

Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.

-

Dawood, K. M., et al. (2010). 1H-Benzimidazole-2-acetonitriles as Synthon in Fused Benzimidazole Synthesis. Journal of Heterocyclic Chemistry, 47, 243.

-

El-Sabaway, J. M., et al. (2009).[4] Synthesis and Characterization of Some New Substituted Benzimidazolyl Acrylonitriles. National Journal of Chemistry, 33, 220-228.

Sources

Purification methods for 2-(cyanomethyl)-5-methoxybenzimidazole (recrystallization vs chromatography)

This technical guide is structured as a Tier 3 Support Resource for process chemists and analytical scientists. It prioritizes actionable protocols, mechanistic troubleshooting, and safety-critical distinctions between purification methodologies.

Case ID: PUR-BZ-5M-CN Status: Operational Applicability: Medicinal Chemistry, PPI (Proton Pump Inhibitor) Synthesis, Heterocyclic Intermediates[1][2]

Executive Summary & Decision Matrix

2-(cyanomethyl)-5-methoxybenzimidazole is a critical intermediate, often serving as a precursor for proton pump inhibitors (e.g., Omeprazole analogs) or kinase inhibitors.[1][2] Its purification is complicated by two main factors:

-

Tautomeric Equilibrium: The N-H proton shifts between N1 and N3, leading to 5-methoxy/6-methoxy tautomers in solution, which can complicate NMR interpretation and chromatographic peak shape.[1][2]

-

Reactive Methylene: The (

) group adjacent to the nitrile is acidic and prone to oxidation or polymerization, leading to "tarry" impurities.[1][2]

Method Selection Guide

Use the following matrix to determine the appropriate purification strategy for your specific batch needs.

| Feature | Recrystallization (Protocol A) | Flash Chromatography (Protocol B) |

| Primary Use Case | Bulk purification (>10g); Removal of inorganic salts and starting diamines.[1][2] | High-purity isolation (<5g); Separation of close-eluting regioisomers or degradation products.[1][2] |

| Purity Potential | 95-98% (Single pass) | >99.5% |

| Yield | 70-85% (Losses to mother liquor) | 85-95% |

| Throughput | High (Batch scale-up easy) | Low to Medium |

| Key Risk | "Oiling out" if cooling is too rapid; Thermal decomposition of nitrile.[1][2] | Irreversible adsorption (tailing) on silica due to basic nitrogen.[1][2] |

| Cost Efficiency | High (Solvent recovery possible) | Low (High solvent/silica consumption) |

Protocol A: Recrystallization (The "Workhorse" Method)[2]

Theory: Benzimidazoles exhibit significantly higher solubility in hot alcohols than in cold alcohols or water.[1][2] The 5-methoxy group increases solubility in organic solvents compared to the unsubstituted parent, requiring a polarity adjustment (antisolvent) for optimal recovery.[2]

Reagents

Step-by-Step Procedure

-

Dissolution:

-

Decolorization (Critical for Stability):

-

Crystallization:

-

Concentrate the filtrate by rotary evaporation to approx. 70% of original volume.[1][2]

-

Slowly add warm water (

) until a faint turbidity persists (Cloud Point). -

Troubleshooting: If the solution turns milky instantly, you added water too fast.[1][2] Re-heat to clarify.

-

Allow the solution to cool to room temperature slowly (over 2 hours) with gentle stirring.

-

Chill in an ice bath (

) for 1 hour to maximize yield.

-

-

Isolation:

Protocol B: Flash Chromatography (The "High Purity" Method)[2]

Theory: The benzimidazole nitrogen is basic (

System Setup

-

Stationary Phase: Silica Gel 60 (

mesh).[1][2] -

Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1][2]

-

Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

).[1][2]

Optimized Gradient Table

| Time/Volume | % DCM | % MeOH (with 1% | Objective |

| Equilibration | 98% | 2% | Pre-saturate silica surface sites.[1][2] |

| Loading | 98% | 2% | Load sample (dissolved in min. DCM). |

| Elution 1 | 95% | 5% | Elute non-polar impurities (starting diamines).[1][2] |

| Elution 2 | 90% | 10% | Product Elution (Target) |

| Wash | 80% | 20% | Strip highly polar degradation products.[1][2] |

Technical Notes

-

Sample Loading: Do not load in pure Methanol; it is too strong and will cause band broadening.[1][2] Use DCM with a drop of MeOH if solubility is poor, or use "dry loading" (adsorb crude onto silica, dry, and pour on top of column).[1][2]

-

Tailing Control: If using TEA, wash the collected fractions with brine immediately to remove the amine, as residual TEA can catalyze nitrile hydrolysis during concentration.[1][2]

Visualizing the Purification Logic

The following diagram illustrates the decision pathway and impurity fate during purification.

Caption: Decision logic for selecting the optimal purification route based on crude purity.

Troubleshooting & FAQs

Q1: My product is turning pink/red during recrystallization. What is happening?

Cause: This is the "Pink Benzimidazole" phenomenon, typically caused by the oxidation of residual 4-methoxy-1,2-phenylenediamine (starting material) or oxidative coupling of the active methylene group.[1] Solution:

-

Ensure you used Activated Charcoal in the hot filtration step.[1][2]

-

Add a pinch of sodium metabisulfite (

) to the recrystallization solvent as an antioxidant.[2] -

Dry the final product in the dark.

Q2: The product "oiled out" instead of crystallizing.

Cause: The solvent polarity changed too quickly (added too much water) or the temperature dropped too fast.[2] Solution:

-

Re-heat the mixture until the oil dissolves.

-

Seed the solution with a pure crystal (if available) and scratch the glass wall of the flask.

-

Cool very slowly (wrap the flask in a towel to insulate).

Q3: NMR shows a "doublet" of peaks for the aromatic protons. Is it impure?

Analysis: Not necessarily. Benzimidazoles exist as tautomers.[1][2] In